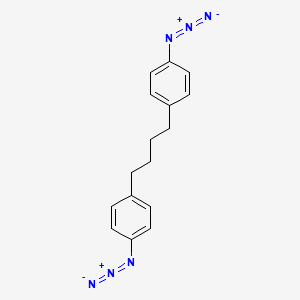
1,1'-(Butane-1,4-diyl)bis(4-azidobenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis(4-azidophenyl)butane is an organic compound that features two azide groups attached to a butane backbone through phenyl rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(4-azidophenyl)butane typically involves the reaction of 1,4-dibromobutane with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atoms are replaced by azide groups.
Industrial Production Methods
While specific industrial production methods for 1,4-Bis(4-azidophenyl)butane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially explosive azide groups.
化学反应分析
Types of Reactions
1,4-Bis(4-azidophenyl)butane can undergo various chemical reactions, including:
Reduction: The azide groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azide groups can participate in substitution reactions, forming new compounds by replacing the azide groups with other functional groups.
Cycloaddition: The azide groups can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Various nucleophiles can be used depending on the desired product.
Cycloaddition: Alkynes in the presence of a copper catalyst.
Major Products Formed
Reduction: 1,4-Bis(4-aminophenyl)butane.
Cycloaddition: 1,4-Bis(4-(1,2,3-triazolyl)phenyl)butane.
科学研究应用
1,4-Bis(4-azidophenyl)butane has several applications in scientific research:
Materials Science: Used in the synthesis of polymers and other materials with unique properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Bioconjugation: The azide groups can be used in click chemistry to attach biomolecules to various surfaces or other molecules.
Medicinal Chemistry:
作用机制
The mechanism of action of 1,4-Bis(4-azidophenyl)butane primarily involves the reactivity of the azide groups. These groups can participate in various chemical reactions, such as reduction and cycloaddition, to form new compounds. The molecular targets and pathways involved depend on the specific reaction and the context in which the compound is used.
相似化合物的比较
Similar Compounds
1,4-Bis(diphenylphosphino)butane: An organophosphorus compound used in coordination chemistry.
1,4-Bis(4-phenoxyphenyl)butane: A compound with phenoxy groups instead of azide groups.
Uniqueness
1,4-Bis(4-azidophenyl)butane is unique due to the presence of azide groups, which confer distinct reactivity and potential for various applications, particularly in click chemistry and materials science. The azide groups make it a versatile compound for forming new bonds and creating complex structures.
属性
CAS 编号 |
91707-40-3 |
|---|---|
分子式 |
C16H16N6 |
分子量 |
292.34 g/mol |
IUPAC 名称 |
1-azido-4-[4-(4-azidophenyl)butyl]benzene |
InChI |
InChI=1S/C16H16N6/c17-21-19-15-9-5-13(6-10-15)3-1-2-4-14-7-11-16(12-8-14)20-22-18/h5-12H,1-4H2 |
InChI 键 |
BJOFSMYAXCKIBK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CCCCC2=CC=C(C=C2)N=[N+]=[N-])N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{3-[Chloro(dimethyl)stannyl]propyl}(dicyclohexyl)phosphane](/img/structure/B14364705.png)
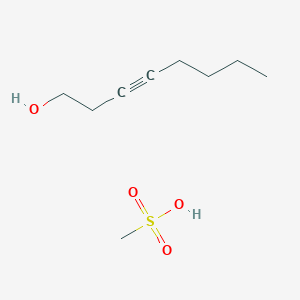
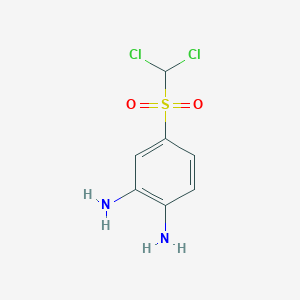
![Diphenyl {[(prop-2-en-1-yl)amino]methyl}phosphonate](/img/structure/B14364719.png)
![Methanone, [4,5-dihydro-5-(phenylmethyl)-3-isoxazolyl]phenyl-](/img/structure/B14364720.png)
![2,4,8,10-Tetranitroso-2,4,8,10-tetraazaspiro[5.5]undecane](/img/structure/B14364722.png)
![[2-(2-Bromoethoxy)ethyl]benzene](/img/structure/B14364728.png)

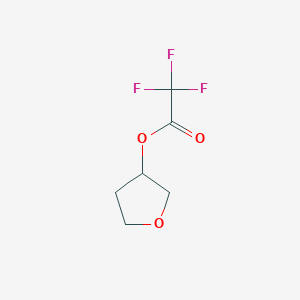
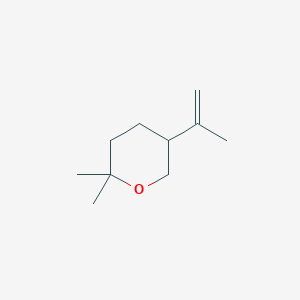
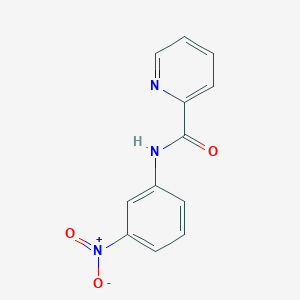
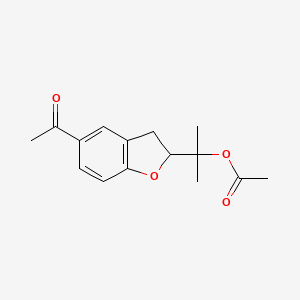
![2,6-Bis({bis[2-(methylsulfanyl)ethyl]amino}methyl)-4-methylphenol](/img/structure/B14364774.png)
